1H,1H-Heptafluorobutyl butyrate
Overview
Description
1H,1H-Heptafluorobutyl butyrate is a fluorinated ester compound with the molecular formula C8H9F7O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its unique characteristics.
Preparation Methods
1H,1H-Heptafluorobutyl butyrate can be synthesized through several methods. One common synthetic route involves the esterification of heptafluorobutanol with butyric acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1H,1H-Heptafluorobutyl butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of heptafluorobutyric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of heptafluorobutanol.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1H,1H-Heptafluorobutyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is utilized in the study of fluorinated compounds’ effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 1H,1H-Heptafluorobutyl butyrate involves its interaction with molecular targets through its fluorinated ester group. The compound’s high electronegativity due to the fluorine atoms allows it to participate in various chemical reactions, influencing pathways such as signal transduction and enzyme inhibition.
Comparison with Similar Compounds
1H,1H-Heptafluorobutyl butyrate can be compared with other fluorinated esters, such as:
1H,1H-Heptafluorobutyl methacrylate: This compound has similar thermal stability but differs in its reactivity due to the presence of the methacrylate group.
2,2,3,3,4,4,4-Heptafluorobutyl acetate: While also fluorinated, this compound is used primarily in pharmaceutical applications for its anti-adhesive properties.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Biological Activity
1H,1H-Heptafluorobutyl butyrate (CAS No. 2926-44-5) is a fluorinated ester with potential biological activity that has garnered interest in various fields, including pharmacology, biochemistry, and environmental science. This compound has unique properties due to the presence of both fluorinated carbon chains and a butyrate moiety, which may influence its interaction with biological systems.
Chemical Structure and Properties
This compound has the molecular formula . The structure consists of a heptafluorobutyl group linked to a butyrate moiety. This configuration can affect its solubility, volatility, and reactivity, making it suitable for specialized applications.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence metabolic pathways. The fluorinated components may enhance membrane fluidity and permeability, allowing for better cellular uptake and interaction with intracellular targets.
- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its unique structure may disrupt microbial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : Similar to other butyrate derivatives, this compound may modulate inflammatory responses. Butyrate is known for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression related to inflammation and immune response.
Case Studies
Several studies have explored the biological implications of butyrate derivatives:
- Inhibition of HDAC Activity : Research indicates that butyrate compounds can inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial in cancer therapy and inflammatory diseases .
- Effects on Gut Microbiota : Butyrate is a short-chain fatty acid produced by gut microbiota fermentation. Its derivatives may influence gut health by promoting beneficial microbial populations and reducing inflammation in conditions like inflammatory bowel disease (IBD) .
- Metabolic Regulation : In model organisms like Drosophila melanogaster, butyrate supplementation has been shown to increase metabolic rates without altering the proteome significantly .
Research Findings
A summary of research findings related to the biological activity of this compound is presented in the table below:
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F7O2/c1-2-3-5(16)17-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIKDEUYHLTTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895513 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2926-44-5 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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